N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine
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Overview
Description
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is an organic compound that features a trifluoromethyl group and a fluorine atom on a benzyl ring, attached to a pyrrolidin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Bromide Intermediate: The starting material, 4-fluoro-2-(trifluoromethyl)benzyl bromide, is synthesized by bromination of 4-fluoro-2-(trifluoromethyl)toluene.
Nucleophilic Substitution: The benzyl bromide intermediate undergoes nucleophilic substitution with N-methylpyrrolidin-3-amine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl bromide intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Agrochemicals: Its fluorinated structure may enhance the efficacy and stability of agrochemical formulations.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity, potentially leading to more effective biological activity. The exact pathways and targets would depend on the specific application and further research .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzyl bromide: A precursor in the synthesis of the target compound.
N-methylpyrrolidin-3-amine: Another precursor used in the synthesis.
Other Trifluoromethyl-Containing Compounds: Compounds such as trifluoromethylbenzene derivatives share similar chemical properties and applications.
Uniqueness
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-N-methylpyrrolidin-3-amine is unique due to the combination of a trifluoromethyl group and a fluorine atom on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-N-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c1-19(11-4-5-18-7-11)8-9-2-3-10(14)6-12(9)13(15,16)17/h2-3,6,11,18H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDFCWPXWMBCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)C(F)(F)F)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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